Stemphol

Overview

Description

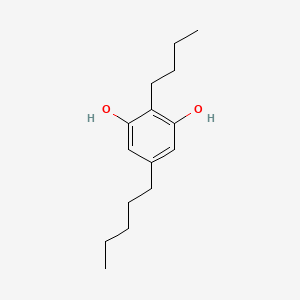

Stemphol (C₁₅H₂₄O₂, MW 236.355, CAS 70680-20-5) is a dialkylresorcinol derivative first isolated from Stemphylium majusculum . It is characterized by a resorcinol core substituted with a butyl and pentyl chain, forming hydrogen-bonded chains and rings critical for its bioactivity . Initially identified as a phytotoxin and self-inhibitor in fungi like Pleospora herbarum, this compound exhibits antifungal, antibacterial, antifeedant, and nematicidal activities .

Mechanism of Action

- Its main role is to modulate intracellular calcium levels, which play a crucial role in cell function, including cell growth, differentiation, and apoptosis .

- The exact molecular interactions involved are still an area of ongoing research, but it’s clear that Stemphol impacts calcium-dependent processes .

- This compound affects several pathways, including:

- Impact on Bioavailability : this compound’s pharmacokinetics affect its bioavailability, influencing its efficacy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

Stemphol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to exhibit potent antibacterial activities against six terrestrial pathogenic bacteria

Cellular Effects

This compound influences various types of cells and cellular processes. It has been found to exhibit inhibitory activities against five cancer cell lines . The exact mechanisms through which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.

Biological Activity

Stemphol is a bioactive compound primarily derived from the endophytic fungus Stemphylium. It has garnered attention due to its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article explores the biological activity of this compound, focusing on its isolation, structural characterization, and various biological effects, supported by data tables and case studies.

Isolation and Structural Characterization

This compound was isolated from the fermentation broth of Stemphylium sp. 33231. The structural elucidation was achieved through spectroscopic techniques, including NMR and mass spectrometry. The compound is characterized as 2-n-butyl-5-n-pentylbenzene-1,3-diol, which exhibits a complex structure conducive to various biological interactions.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 210.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Effects

This compound demonstrates significant antimicrobial activity against a variety of pathogens. The minimum inhibitory concentration (MIC) values indicate its potency against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/ml) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 4 |

| Candida albicans | 4 |

| Enterococcus faecium | 16 |

| Klebsiella pneumoniae | 64 |

| Gram-negative bacteria | Weak activity |

The data indicates that this compound is particularly effective against problematic Gram-positive pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that this compound exhibits selective cytotoxicity, which could be leveraged in cancer therapeutics.

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µg/ml) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings suggest that this compound could serve as a lead compound in the development of new anticancer drugs .

Other Biological Activities

This compound has also been investigated for its potential antichlamydial and antiparasitic activities. It demonstrated moderate efficacy against Chlamydia trachomatis, with IC₅₀ values ranging from 8 to 16 µg/ml. However, it exhibited cytotoxicity at higher concentrations .

Table 4: Antichlamydial and Antiparasitic Activity of this compound

| Pathogen | IC₅₀ (µg/ml) |

|---|---|

| Chlamydia trachomatis | 8 - 16 |

| Trypanosoma brucei | 0.18 |

| Leishmania donovani | 0.30 |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Antimicrobial Development : A study focused on isolating this compound from Stemphylium globuliferum demonstrated its effectiveness against methicillin-resistant strains, emphasizing its role in combating antibiotic resistance .

- Cancer Therapeutics : Research has shown that this compound can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .

- Natural Product Research : The exploration of this compound's derivatives has led to the discovery of new compounds with enhanced biological activities, further expanding the potential applications of this natural product .

Scientific Research Applications

Antimicrobial Properties

Antibacterial Activity

Stemphol has demonstrated significant antibacterial properties against a range of pathogenic bacteria. A study isolated this compound from the endophytic fungus Stemphylium sp. and evaluated its antibacterial activity against six different bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.6 to 10 µg/ml, indicating potent antibacterial efficacy .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| M. tetragenus | 0.6 |

| E. coli | 2.0 |

| B. cereus | 5.0 |

| S. aureus | 3.0 |

| K. rhizophila | 10.0 |

| B. subtilis | 4.0 |

Antifungal Activity

This compound exhibits antifungal properties as well, particularly against plant pathogens. In another study, this compound was tested against several fungal species, showing effective concentrations (EC50) as low as 0.02 mg/L against Fusarium moniliforme, making it a promising candidate for agricultural applications .

Table 2: Antifungal Activity of this compound

| Fungal Strain | EC50 (mg/L) |

|---|---|

| Fusarium moniliforme | 0.02 |

| Botrytis cinerea | 0.1 |

| Fusarium solani | 0.21 |

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on various cancer cell lines, including human promyelocytic leukemia (HL-60) and breast adenocarcinoma (MCF-7). The results indicated that this compound possesses cytotoxic activity that could be harnessed for cancer treatment .

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/ml) |

|---|---|

| HL-60 | 5 |

| MCF-7 | 10 |

| A-549 | 15 |

| SW480 | 12 |

Agricultural Applications

In agricultural settings, this compound has been investigated for its potential as a natural pesticide due to its antifungal and insecticidal properties. Studies have shown that extracts containing this compound can significantly reduce pest populations while promoting plant growth .

Case Study: Biopesticide Potential

A bioguided fractionation study highlighted the effectiveness of this compound in increasing root growth in Lactuca sativa by up to 130%, while simultaneously reducing growth in harmful weeds like Lolium perenne by nearly half .

Biochemical Insights and Mechanisms

The biochemical mechanisms behind the activities of this compound are still under investigation, but initial studies suggest that its phenolic structure may play a crucial role in its bioactivity . Understanding these mechanisms could lead to the development of new therapeutic agents based on this compound.

Q & A

Basic Research Questions

Q. What are the established methods for isolating and structurally characterizing Stemphol from fungal sources?

this compound is isolated via solvent extraction (e.g., ethyl acetate) followed by chromatographic purification (e.g., silica gel, HPLC). Structural elucidation relies on NMR, mass spectrometry, and X-ray crystallography. For instance, the planar structure of this compound was confirmed using X-ray analysis . Synthetic confirmation involves Alder–Rickert reactions with dienes and acetyleneic dienophiles .

Q. What experimental approaches are used to assess this compound’s antimicrobial efficacy against multidrug-resistant pathogens?

Researchers employ broth microdilution assays to determine minimum inhibitory concentrations (MICs). For example, this compound showed an MIC of 8 µg/mL against Acinetobacter baumannii ATCC 19606, with activity confirmed via colony-counting and zone-of-inhibition assays . Advanced studies compare its Gram-negative vs. Gram-positive activity using standardized CLSI protocols .

Q. How is this compound synthesized, and what are the key challenges in scaling its production for research?

this compound is synthesized via Alder–Rickert reactions using β-ketocaprylic acid precursors. Challenges include regioselectivity in alkyl chain assembly and stereochemical control. Isomeric derivatives (e.g., 14 and 16) require tailored reaction conditions . Scaling involves optimizing solvent systems and catalytic efficiency.

Advanced Research Questions

Q. What biosynthetic pathways are hypothesized for this compound production in Stemphylium species, and how do they differ from bacterial dialkylresorcinols?

this compound biosynthesis involves a head-to-head condensation of two β-ketocaprylic acids, bypassing bacterial DarB/DarC enzymatic steps. Unlike bacterial systems, fungal PKS (polyketide synthase) pathways likely regulate cyclization specificity, favoring 2-butyl-5-pentyl resorcinol formation . Comparative genomic studies of fungal gene clusters are needed to validate this hypothesis.

Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity against resistant pathogens?

SAR studies focus on modifying alkyl chain length and oxidation states. Novel derivatives (e.g., pleosporols A-D) with α,β-unsaturated cyclohexanone rings exhibit enhanced activity (MIC <10 µg/mL against Staphylococcus epidermidis), suggesting that electron-deficient moieties enhance membrane disruption .

Q. What contradictory findings exist regarding this compound’s role in plant pathogenesis, and how can they be reconciled?

this compound is implicated in tomato grey leaf spot (Stemphylium lycopersici) and rapeseed infections but acts as an auto-inhibitor in its producer species . Contradictions arise from host-specific responses and concentration-dependent effects. Dual RNA-seq of host-pathogen interactions could clarify context-dependent toxicity.

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different microbial strains?

Discrepancies in MIC values (e.g., moderate vs. strong activity) may stem from strain-specific efflux pumps or biofilm formation. Researchers should standardize assays using reference strains (e.g., ATCC) and include controls for cytotoxicity (e.g., mammalian cell lines) . Multivariable analysis (SPSS, R) can identify confounding variables .

Q. Methodological Guidance

Table 1: Key Bioactivity Data for this compound and Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Acinetobacter baumannii | 8 | |

| Pleosporol A | Staphylococcus epidermidis | <10 | |

| This compound C | Nitric oxide (anti-inflammatory) | IC50 N/A |

Experimental Design Tips

- Antimicrobial Assays : Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects.

- Spectral Analysis : Use DEPT, HSQC, and NOESY NMR to resolve stereochemical ambiguities .

- Statistical Rigor : Apply Bonferroni correction in multivariable analyses to address Type I errors .

Comparison with Similar Compounds

Stemphol belongs to a class of dialkylresorcinols and polyketides produced by endophytic and marine fungi. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Stempholone A and B

- Structure : Hydroxylated derivatives of this compound. Stempholone A has a hydroxyl group at C6, while Stempholone B is hydroxylated at C4' .

- Bioactivity :

- Antifungal : Stempholone A (EC₅₀ 0.43 mg/mL against Botrytis cinerea) and Stempholone B (EC₅₀ 0.21 mg/mL against Fusarium solani) are less potent than this compound (EC₅₀ 0.02 mg/mL against Fusarium moniliforme) .

- Phytotoxicity : Stempholone A shows stronger phytotoxicity than this compound, while Stempholone B lacks this activity due to additional hydroxylation .

- Applications: Potential as targeted antifungal agents with reduced off-target phytotoxicity .

This compound Sulfates (this compound A and B)

- Structure : Sulfate derivatives of this compound isolated from Stemphylium sp. 33231 .

- Bioactivity :

- Applications : Promising leads for narrow-spectrum antibacterial drugs .

Pleosporols A–D

- Structure: Marine-derived α,β-unsaturated cyclohexanone derivatives of this compound .

- Bioactivity: Antimicrobial: MIC <10 μg/mL against Staphylococcus epidermidis . Structural Insight: Oxidation of this compound’s resorcinol core enhances activity against Gram-positive bacteria .

- Applications: Potential topical antimicrobial agents .

Functional Analogues

Thymol

- Comparison: While thymol (a monoterpene phenol) shares antifungal activity with this compound (EC₅₀ 0.053 mg/mL vs. This compound’s 0.02 mg/mL against F. moniliforme), this compound’s dialkylresorcinol structure provides broader pH stability .

Altersolanol A and Macrosporin

- Comparison: These anthraquinones, co-isolated with this compound from Stemphylium sp. SCSIO 40436, show weaker antibacterial activity (MIC >16 μg/mL) compared to this compound .

Data Tables

Table 1: Antifungal Activity of this compound and Analogues

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Acinetobacter baumannii | 8 | |

| This compound B | Escherichia coli | 0.6 | |

| Pleosporol A | Staphylococcus epidermidis | <10 |

Key Research Findings

Structural-Activity Relationship: Hydroxylation at C6 (Stempholone A) enhances phytotoxicity, while sulfation (this compound B) improves antibacterial potency . The resorcinol core is essential for hydrogen bonding, influencing antifungal and nematicidal activities .

Novel Applications: this compound’s activity against Gram-negative A. baumannii (MIC 8 μg/mL) addresses a critical gap in antibiotic development . Derivatives like this compound B show selective toxicity, sparing human cells while targeting pathogens .

Ecological Role : As a self-inhibitor, this compound regulates fungal sporulation, suggesting utility in biocontrol .

Properties

IUPAC Name |

2-butyl-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-3-5-7-8-12-10-14(16)13(9-6-4-2)15(17)11-12/h10-11,16-17H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZVTNRWOQFMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)CCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198982 | |

| Record name | Stemphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50982-33-7, 70680-20-5 | |

| Record name | Stemphol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stemphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.